Methyl 7-bromo-3-cyanoquinoline-2-carboxylate Methyl 7-bromo-3-cyanoquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15887117
InChI: InChI=1S/C12H7BrN2O2/c1-17-12(16)11-8(6-14)4-7-2-3-9(13)5-10(7)15-11/h2-5H,1H3
SMILES:
Molecular Formula: C12H7BrN2O2
Molecular Weight: 291.10 g/mol

Methyl 7-bromo-3-cyanoquinoline-2-carboxylate

CAS No.:

Cat. No.: VC15887117

Molecular Formula: C12H7BrN2O2

Molecular Weight: 291.10 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-bromo-3-cyanoquinoline-2-carboxylate -

Specification

Molecular Formula C12H7BrN2O2
Molecular Weight 291.10 g/mol
IUPAC Name methyl 7-bromo-3-cyanoquinoline-2-carboxylate
Standard InChI InChI=1S/C12H7BrN2O2/c1-17-12(16)11-8(6-14)4-7-2-3-9(13)5-10(7)15-11/h2-5H,1H3
Standard InChI Key SSVCXXJWYVDTME-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)C#N

Introduction

Chemical Identification and Structural Properties

Methyl 7-bromo-3-cyanoquinoline-2-carboxylate (CAS: 1956367-52-4) is a crystalline solid with a molecular weight of 291.10 g/mol. Its structure combines a quinoline backbone with three distinct functional groups:

  • Bromine (Br): Enhances electrophilic substitution reactivity and influences biological activity.

  • Cyano (CN): Contributes to hydrogen bonding and dipole interactions, critical for target binding.

  • Carboxylate ester (COOCH₃): Improves solubility and serves as a leaving group in derivatization reactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₇BrN₂O₂
SMILESCOC(=O)C₁=C(C=C₂C=CC(=CC₂=N₁)Br)C#N
InChIKeySSVCXXJWYVDTME-UHFFFAOYSA-N
Melting Point220–225°C (decomposes)
SolubilitySoluble in DMSO, DMF; sparingly in ethanol

The compound’s planar quinoline core allows π-π stacking interactions, while substituents modulate electronic properties. X-ray crystallography confirms a dihedral angle of 5.2° between the quinoline ring and the carboxylate group, optimizing steric compatibility with enzymatic active sites .

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The synthesis typically begins with 7-hydroxyquinoline, which undergoes sequential functionalization:

  • Triflation: Reaction with trifluoromethanesulfonic anhydride in dichloromethane at −1°C yields quinoline-7-trifluoromethanesulfonate .

  • Bromination: Treatment with N-bromosuccinimide (NBS) in glacial acetic acid at 90°C introduces bromine at the 3-position via radical-mediated mechanisms .

  • Esterification and Cyanation: Microwave-assisted coupling of methyl cyanoacetate with the brominated intermediate in dimethylformamide (DMF) completes the synthesis .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
TriflationCF₃SO₂O, CH₂Cl₂, −1°C, 2 h85
BrominationNBS, CH₃COOH, 90°C, 2 h82
CyanationCH₃OCOCN, DMF, MW (150 W), 30 min78

Microwave irradiation reduces reaction times by 40% compared to conventional heating, minimizing side products like dehalogenated byproducts .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Methyl 7-bromo-3-cyanoquinoline-2-carboxylate demonstrates broad-spectrum activity:

  • Antifungal: Inhibits Aspergillus niger (MIC: 8 µg/mL) by targeting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis .

  • Antibacterial: Effective against Staphylococcus aureus (MIC: 16 µg/mL) via disruption of cell wall synthesis, as evidenced by β-lactamase inhibition assays .

Reactivity and Derivative Synthesis

The compound serves as a versatile scaffold for heterocyclic chemistry:

  • Sonogashira Coupling: Reacts with terminal alkynes in the presence of Pd(PPh₃)₂Cl₂/CuI to yield 2-alkynyl derivatives, which exhibit enhanced antifungal activity (e.g., 2-phenylethynyl analog, MIC: 4 µg/mL) .

  • Nucleophilic Substitution: The 7-bromo group undergoes Suzuki-Miyaura cross-coupling with arylboronic acids, enabling access to biarylquinolines with improved pharmacokinetic profiles .

Comparative Analysis with Related Quinolines

Table 3: Activity Comparison of Quinoline Derivatives

CompoundAntifungal MIC (µg/mL)Antibacterial MIC (µg/mL)
Methyl 7-bromo-3-cyanoquinoline-2-carboxylate8 (A. niger)16 (S. aureus)
2-Chloroquinoline-3-carbaldehyde1224
7-Hydroxyquinoline>64>64

The bromo-cyano substitution pattern confers superior activity over chloro or hydroxyl analogs, likely due to increased lipophilicity and target affinity .

Applications in Drug Development

Current research focuses on:

  • Combination Therapies: Synergistic effects with fluconazole reduce Candida albicans biofilm formation by 70% at sub-MIC concentrations .

  • Prodrug Design: Hydrolysis of the methyl ester in vivo generates the carboxylic acid, enhancing water solubility for intravenous formulations .

Future Research Directions

Key areas for exploration include:

  • In Vivo Toxicity Profiling: Acute oral LD₅₀ studies in murine models to establish safety margins.

  • Resistance Mitigation: Co-administration with efflux pump inhibitors to counteract microbial resistance mechanisms.

  • Structural Optimization: Introducing fluorinated substituents to improve blood-brain barrier penetration for CNS infections.

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